
4-(dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Attachment of the Benzamide Moiety: This step often involves the reaction of the thiadiazole intermediate with a benzoyl chloride derivative under basic conditions.
Introduction of the Dimethylsulfamoyl Group: This can be done by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 4-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
4-(dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide may exhibit unique properties due to the presence of the propan-2-yl group, which can influence its biological activity, solubility, and overall chemical behavior compared to its analogs.
Biological Activity
4-(Dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the dimethylsulfamoyl group enhances its interaction with biological targets. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfamoyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the thiadiazole ring may contribute to binding affinity through hydrophobic interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound showed promising cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
4f | A549 | 0.194 |
4f | HCT116 | 0.071 |
Sorafenib | A549 | 0.171 |
Sorafenib | HCT116 | 0.069 |
These findings indicate that the compound can induce apoptosis in cancer cells, as evidenced by an increase in apoptotic markers after treatment .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that derivatives containing the thiadiazole moiety possess significant antibacterial and antifungal activities against various pathogens:
Pathogen | Inhibition (%) | MIC (μg/mL) |
---|---|---|
Pseudomonas aeruginosa | 58% | 32–42 |
Candida albicans | 66% | 24–26 |
These results suggest that modifications in the thiadiazole structure can enhance antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a series of thiadiazole derivatives, including those similar to our compound. The results indicated that compounds with a thiadiazole scaffold were effective in inhibiting tumor growth in vitro and in vivo models, demonstrating their potential as therapeutic agents against cancer .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that specific substitutions on the thiadiazole ring significantly enhanced antibacterial activity, supporting the idea that structural modifications can lead to improved pharmacological profiles .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-9(2)13-16-17-14(22-13)15-12(19)10-5-7-11(8-6-10)23(20,21)18(3)4/h5-9H,1-4H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDDBWIUGYEJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.